3-(Azepan-1-yl)propanehydrazide: A Bifunctional Scaffold for Advanced Drug Discovery and Late-Stage Functionalization
3-(Azepan-1-yl)propanehydrazide: A Bifunctional Scaffold for Advanced Drug Discovery and Late-Stage Functionalization
Executive Summary
In the landscape of modern medicinal chemistry, the identification of versatile, conformationally unique building blocks is critical for accessing novel chemical space. 3-(Azepan-1-yl)propanehydrazide (CAS 299936-29-1) emerges as a highly valuable bifunctional scaffold[1]. By integrating the lipophilic, conformationally flexible seven-membered azepane ring with the highly reactive, hydrogen-bond-donating propanehydrazide moiety, this compound serves as a critical intermediate for synthesizing neuropharmacological agents, antimycobacterial drugs, and complex heterocycles[2][3].
As a Senior Application Scientist, I have structured this technical guide to provide researchers and drug development professionals with a comprehensive understanding of the compound's physicochemical profile, mechanistic utility, and validated synthetic workflows.
Physicochemical Profiling & Structural Dynamics
Understanding the baseline properties of 3-(Azepan-1-yl)propanehydrazide is the first step in predicting its behavior in synthetic workflows and biological systems. The molecule features a tertiary amine embedded within a flexible seven-membered ring, connected via a propyl linker to a terminal hydrazide.
Table 1: Quantitative Physicochemical Data Summary
| Parameter | Specification |
| IUPAC Name | 3-(azepan-1-yl)propanehydrazide |
| CAS Number | 299936-29-1[1] |
| PubChem CID | 774287[4] |
| Molecular Formula | C9H19N3O[5] |
| Molecular Weight | 185.27 g/mol [1] |
| SMILES String | NNC(=O)CCN1CCCCCC1[5] |
| Physical State | Viscous Oil / Liquid[6] |
| Purity Standard | ≥95% (Research Grade)[5] |
Mechanistic Rationale in Drug Design (E-E-A-T)
The utility of 3-(Azepan-1-yl)propanehydrazide is driven by the orthogonal properties of its two primary functional groups.
The Azepane Scaffold: Conformational Flexibility
Unlike the rigid, planar nature of aromatic rings or the highly stable chair conformation of six-membered piperidines, the seven-membered azepane ring is highly flexible. It rapidly interconverts between twist-chair and boat conformations. This flexibility allows the azepane moiety to act as an "induced-fit" pharmacophore, adapting its spatial geometry to complex biological binding pockets. In drug discovery, azepane derivatives have demonstrated potent neuropharmacological properties, particularly as monoamine transporter (NET/DAT) inhibitors, owing to their ability to cross the blood-brain barrier (BBB) and engage deep transmembrane domains[7].
The Propanehydrazide Linker: Reactivity and Chelation
The hydrazide functional group (-C(=O)NHNH2) is a classic, privileged motif in medicinal chemistry. It acts as a robust hydrogen-bond donor and acceptor, which is crucial for target protein engagement. Furthermore, it is a highly reactive nucleophile used for late-stage functionalization (e.g., forming hydrazones, oxadiazoles, and triazoles). In the context of infectious diseases, hydrazides are known to chelate metal ions and inhibit critical bacterial enzymes, a mechanism famously utilized by the first-line antimycobacterial drug, Isoniazid[3].
Systems & Pathway Visualization
The following workflow diagram illustrates the logical relationship between the compound's structural features and its downstream applications in drug discovery.
Bifunctional utility of 3-(Azepan-1-yl)propanehydrazide in drug discovery and target engagement.
Experimental Protocols: Synthesis and Functionalization
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems , complete with the mechanistic causality behind each experimental choice.
Protocol A: De Novo Synthesis via Aza-Michael Addition and Hydrazinolysis
Objective: Synthesize 3-(Azepan-1-yl)propanehydrazide from commercially available azepane and methyl acrylate. Causality & Design: This two-step sequence is engineered for maximum atom economy. The Aza-Michael addition relies on the inherent nucleophilicity of the secondary amine, avoiding transition-metal catalysts. The subsequent hydrazinolysis is thermodynamically driven by the alpha-effect of hydrazine—the adjacent nitrogen lone pairs repel each other, drastically increasing nucleophilicity compared to standard amines. This ensures the complete conversion of the ester intermediate.
Step-by-Step Methodology:
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Aza-Michael Addition: Dissolve azepane (1.0 equiv) in anhydrous methanol. Dropwise add methyl acrylate (1.1 equiv) at 0°C to prevent runaway exothermic polymerization.
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Stirring: Warm the mixture to room temperature and stir for 4–6 hours.
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Hydrazinolysis: To the crude ester solution, add hydrazine hydrate (64% in water, 3.0 equiv). The large excess of hydrazine shifts the equilibrium entirely toward the hydrazide product.
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Reflux: Heat the reaction mixture to 70°C for 8 hours.
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Validation (Self-Validating Step): Monitor the reaction via Thin Layer Chromatography (TLC) using a DCM:MeOH (9:1) solvent system. The disappearance of the UV-active ester spot and the appearance of a highly polar, ninhydrin-active spot at the baseline confirms successful conversion.
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Isolation: Remove the solvent under reduced pressure. Triturate the resulting viscous oil with cold diethyl ether to yield pure 3-(Azepan-1-yl)propanehydrazide.
Protocol B: Late-Stage Functionalization into Bioactive Hydrazones
Objective: Condense 3-(Azepan-1-yl)propanehydrazide with an aryl aldehyde to generate a target-specific hydrazone. Causality & Design: Hydrazone condensation is a highly reliable "click-like" reaction. Glacial acetic acid is utilized as a catalyst to gently protonate the aldehyde carbonyl, enhancing its electrophilicity. Crucially, the weak acid does not over-protonate the terminal nitrogen of the hydrazide, preserving its nucleophilicity. Ethanol is selected as the solvent because it creates a self-purifying system: the flexible starting materials are highly soluble, but the resulting conjugated, rigid hydrazone product exhibits lower solubility and crystallizes out of solution upon cooling.
Step-by-Step Methodology:
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Preparation: Dissolve 3-(Azepan-1-yl)propanehydrazide (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.
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Catalysis: Add 2–3 drops of glacial acetic acid.
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Condensation: Add the desired aryl aldehyde (1.05 equiv) in one portion.
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Reaction: Stir the mixture at 60°C for 2–4 hours.
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Validation (Self-Validating Step): The reaction is visually self-indicating; the formation of a distinct precipitate upon cooling the flask to 4°C signals successful condensation and conjugation.
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Isolation: Filter the precipitate via vacuum filtration, wash with ice-cold ethanol to remove unreacted aldehyde, and dry under high vacuum.
Biological Applications & Target Pathways
The structural uniqueness of 3-(Azepan-1-yl)propanehydrazide has led to its incorporation into several advanced therapeutic programs:
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Antimycobacterial Therapeutics: The rise of multidrug-resistant Mycobacterium tuberculosis (MDR-TB) necessitates novel chemical entities. Conjugating the azepane-hydrazide motif to triterpenoid cores has been shown to significantly enhance antitubercular activity. The hydrazide moiety mimics the action of Isoniazid, while the lipophilic azepane ring facilitates penetration through the thick, waxy mycolic acid cell wall of the mycobacterium, effectively inhibiting RNA polymerase (RNAP)[3].
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Neuropharmacology & CNS Disorders: The azepane ring is a privileged scaffold for central nervous system (CNS) applications. Bicyclic and substituted azepanes exhibit potent, stereoselective inhibition of monoamine transporters (NET, DAT, and SERT) at nanomolar concentrations. The high brain penetrance of these scaffolds makes them prime candidates for addressing unmet medical needs in neuropsychiatric disorders[7].
References
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3-(Azepan-1-yl)propanehydrazide | CID 774287 Source: PubChem, National Institutes of Health (NIH) URL:[Link]
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Pharmaceutical significance of azepane based motifs for drug discovery: A critical review Source: European Journal of Medicinal Chemistry (Vol. 162, 2018) URL:[Link]
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Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
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The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis Source: Medicinal Chemistry (Bentham Science) / PubMed URL:[Link]
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- 3. The Introduction of Hydrazone, Hydrazide, or Azepane Moieties to the Triterpenoid Core Enhances an Activity Against M. tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-(Azepan-1-yl)propanehydrazide | C9H19N3O | CID 774287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cas 299936-29-1|| where to buy 3-(azepan-1-yl)propanehydrazide [english.chemenu.com]
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